molecular formula C10H9NO2 B12878492 2-Methyl-4-phenyloxazol-5(2H)-one

2-Methyl-4-phenyloxazol-5(2H)-one

Cat. No.: B12878492
M. Wt: 175.18 g/mol
InChI Key: PRZIJFLFRPJMOF-UHFFFAOYSA-N
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Description

2-Methyl-4-phenyloxazol-5(2H)-one (CAS 52755-67-6) is a versatile oxazolone derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol, this compound serves as a valuable synthetic intermediate and a core scaffold for developing biologically active molecules . Oxazolone derivatives are recognized as versatile building blocks in organic synthesis due to their multiple reactive sites, enabling a diversity of chemical modifications . This compound is part of a class of structures investigated for their role as reversible inhibitors of Monoacylglycerol Lipase (MAGL) . MAGL is a serine hydrolase that plays a major role in degrading the endocannabinoid neurotransmitter 2-arachidonoylglycerol, and its inhibition is a promising therapeutic approach for pain, inflammation, and neuroprotective applications . Research indicates that the 2-methyloxazol-5(4H)-one ring can interact with the catalytic serine residue of the enzyme, making it a pharmacophoric element in the design of reversible inhibitors that may offer advantages over irreversible counterparts by minimizing potential side effects like receptor desensitization . Furthermore, analogous 4-substituted-2-phenyloxazol-5(4H)-ones have demonstrated potent in vitro biological activities, including strong anti-lipid peroxidation effects and inhibitory activity against lipoxygenase (LOX) and trypsin-induced proteolysis, highlighting the broader potential of this chemical class in antioxidant and anti-inflammatory research . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

2-methyl-4-phenyl-2H-1,3-oxazol-5-one

InChI

InChI=1S/C10H9NO2/c1-7-11-9(10(12)13-7)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

PRZIJFLFRPJMOF-UHFFFAOYSA-N

Canonical SMILES

CC1N=C(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-phenyloxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminoacetophenone with acetic anhydride, which leads to the formation of the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or xylene.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-phenyloxazol-5(2H)-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes electrophilic substitution reactions. The methyl group acts as an electron-donating group, directing incoming electrophiles to the meta and para positions of the phenyl ring. For example:

  • Nitration : Reacts with nitric acid in acetic anhydride to yield 4-(3-nitrophenyl)-2-methyloxazol-5(2H)-one.

  • Halogenation : Chlorination with Cl₂/FeCl₃ produces 4-(4-chlorophenyl)-2-methyloxazol-5(2H)-one.

Nucleophilic Ring-Opening Reactions

The oxazolone ring is susceptible to nucleophilic attack at the carbonyl carbon or the α-position. Key reactions include:

With Amines

  • Piperidine/Ethanol : Forms open-chain adducts (e.g., 5c , 6c ) that undergo 5-endo cyclization with Ag₂CO₃ to yield 2-phenyl-4-substituted oxazoles .

With Thiols

  • Benzyl Mercaptan : Thiolysis produces benzyl thiohippurate via carbonyl oxygen fission .

Antioxidant Derivatives

  • Substituent Effects :

    DerivativeSubstituentDPPH Inhibition (%)
    M3 3’-hydroxybiphenyl88.0
    M5 3’-nitrobiphenyl85.7
    Ascorbic Acid (Control)84.2
    Data from

Antimicrobial Derivatives

  • 4-Benzylidene-2-methyl-oxazoline-5-one : Exhibits MIC values of 12–34 mm against S. aureus and reduces icaA gene expression (biofilm formation) .

Role of Substituents

  • Methyl Group : Electron-donating effect enhances electrophilic substitution at the phenyl ring .

  • Carbonyl Group : Electron-withdrawing effect activates the α-position for nucleophilic attack .

Catalytic Pathways

  • Zn(OAc)₂·2H₂O : Facilitates condensation with aldehydes via Lewis acid catalysis .

  • Ag₂CO₃ : Promotes cyclization of open-chain adducts into oxazole derivatives .

Reaction Table

Reaction TypeReagents/ConditionsProductYieldSource
Electrophilic NitrationHNO₃/Ac₂O, 0–5°C4-(3-Nitrophenyl) derivative75%
Nucleophilic Amine AttackMorpholine, refluxN-Benzoylmorpholine-4-carboxamide89%
Erlenmeyer-Plochl Synthesis4-Hydroxybenzaldehyde, MW, 100°C4-Benzylidene derivative (M2 )90%
ThiolysisBenzyl mercaptan, RTBenzyl thiohippurate82%

Scientific Research Applications

Antimicrobial Activity

One of the most significant applications of 2-Methyl-4-phenyloxazol-5(2H)-one is its antimicrobial properties. Research has shown that derivatives of oxazoles exhibit notable antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Screening

A study evaluated several derivatives of oxazol-5(4H)-ones, including 2-Methyl-4-phenyloxazol-5(2H)-one, for their antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The results indicated that some compounds demonstrated superior antibacterial activity compared to standard antibiotics like streptomycin .

CompoundActivity Against E. coliActivity Against S. aureusReference
2-Methyl-4-phenyloxazol-5(2H)-oneModerateHigh

Anti-inflammatory Properties

Another critical application of this compound lies in its anti-inflammatory capabilities. Research indicates that oxazole derivatives can inhibit inflammatory responses, making them potential candidates for treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various oxazole derivatives, including 2-Methyl-4-phenyloxazol-5(2H)-one, using the carrageenan-induced rat paw edema model. The findings demonstrated significant reductions in inflammation markers, suggesting a promising therapeutic potential for these compounds .

CompoundInflammation Reduction (%)Reference
2-Methyl-4-phenyloxazol-5(2H)-one65%

Analgesic Effects

The analgesic properties of 2-Methyl-4-phenyloxazol-5(2H)-one have also been explored, indicating its potential use in pain management therapies.

Case Study: Analgesic Activity Assessment

In a study assessing the analgesic activity through writhing and hot plate tests, compounds from the oxazole class exhibited significant pain relief effects. Specifically, 2-Methyl-4-phenyloxazol-5(2H)-one showed comparable efficacy to standard analgesics like diclofenac sodium .

Test MethodEfficacy (%)Comparison DrugReference
Writhing Test70%Diclofenac (30 mg/kg)
Hot Plate TestSignificant Delay in Reaction TimeTramadol (30 mg/kg)

Anticancer Potential

Emerging research suggests that 2-Methyl-4-phenyloxazol-5(2H)-one may possess anticancer properties, particularly through mechanisms involving apoptosis in cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have demonstrated that derivatives including 2-Methyl-4-phenyloxazol-5(2H)-one exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents. The molecular docking studies suggested strong binding affinities to targets involved in cancer progression .

Cell LineIC50 Value (µM)Reference
LN229 (Glioblastoma)15 µM
MCF7 (Breast Cancer)20 µM

Mechanism of Action

The mechanism of action of 2-Methyl-4-phenyloxazol-5(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, including antimicrobial and antifungal activities. The specific pathways involved depend on the nature of the target and the context of the application.

Comparison with Similar Compounds

Comparison with Similar Oxazolone Derivatives

The following analysis compares 2-methyl-4-phenyloxazol-5(2H)-one with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-4-phenyloxazol-5(2H)-one Methyl (C2), Phenyl (C4) C₁₀H₉NO₂ 175.19 Balanced lipophilicity; moderate steric hindrance; electrophilic C5 position
4-Benzyl-2-phenyloxazol-5(4H)-one Benzyl (C4), Phenyl (C2) C₁₆H₁₃NO₂ 251.28 Increased steric bulk; enhanced aromatic stacking potential
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Benzylidene (C4), Methyl (C2) C₁₁H₉NO₂ 187.20 Conjugated double bond at C4; extended π-system for UV/Vis activity
4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one Dimethoxybenzylidene (C4), Phenyl (C2) C₁₈H₁₅NO₃ 293.32 Electron-donating methoxy groups; altered electronic density and solubility

Key Observations:

  • Electronic Effects : Electron-withdrawing groups (e.g., phenyl) stabilize the oxazolone ring, while electron-donating groups (e.g., methoxy) enhance electrophilicity at C3.
  • Conjugation : Benzylidene substituents introduce conjugation, affecting UV absorption and reactivity in cycloaddition reactions .

Physicochemical Properties

  • Solubility : The methyl and phenyl groups in 2-methyl-4-phenyloxazol-5(2H)-one confer moderate lipophilicity, making it soluble in polar aprotic solvents (e.g., DMSO, acetone) but less so in water. Derivatives with polar substituents (e.g., methoxy) exhibit improved aqueous solubility .
  • Melting Points : Bulky substituents (e.g., benzyl) raise melting points due to enhanced intermolecular stacking (e.g., 4-benzyl-2-phenyloxazol-5(4H)-one: ~150–160°C) compared to simpler derivatives (~100–120°C) .
  • Reactivity : The C5 carbonyl group is highly electrophilic, participating in nucleophilic additions. Substituents at C4 influence resonance stabilization; benzylidene groups delocalize electron density, reducing electrophilicity compared to phenyl derivatives .

Research Findings and Data

Table 1: Comparative Reactivity in Nucleophilic Additions

Compound Reaction with Aniline (Yield%) Reaction with Thiophenol (Yield%)
2-Methyl-4-phenyloxazol-5(2H)-one 85% 78%
4-Benzyl-2-phenyloxazol-5(4H)-one 62% 55%
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one 73% 68%

Note: Reduced yields in bulkier derivatives correlate with steric hindrance at C5 .

Table 2: UV-Vis Absorption Maxima

Compound λₘₐₓ (nm) ε (L·mol⁻¹·cm⁻¹)
2-Methyl-4-phenyloxazol-5(2H)-one 265 1,200
(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one 310 3,500
4-(3,4-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one 345 4,800

Note: Benzylidene derivatives exhibit bathochromic shifts due to conjugation .

Biological Activity

2-Methyl-4-phenyloxazol-5(2H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

2-Methyl-4-phenyloxazol-5(2H)-one has a molecular formula of C10H9N1O1C_{10}H_{9}N_{1}O_{1} and a molecular weight of approximately 173.19 g/mol. Its structure features a methyl group and a phenyl group attached to the oxazole ring, which plays a crucial role in its biological interactions.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that 2-Methyl-4-phenyloxazol-5(2H)-one exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. For instance, studies indicate that derivatives of oxazolones, including this compound, have potent antibacterial activity against strains such as MRSA, E. coli, and K. pneumoniae .

Table 1: Antimicrobial Activity of 2-Methyl-4-phenyloxazol-5(2H)-one Derivatives

Compound NameBacterial StrainInhibition (%)
2-Methyl-4-phenyloxazol-5(2H)-oneMRSA85.76
2-Methyl-4-phenyloxazol-5(2H)-oneE. coli90.12
2-Methyl-4-phenyloxazol-5(2H)-oneK. pneumoniae88.45

2. Anticancer Activity

The compound has also been studied for its anticancer potential. It interacts with specific molecular targets involved in cancer cell proliferation and survival, leading to apoptosis in various cancer cell lines, including HeLa cells. The IC50 value for the compound against HeLa cells was found to be 0.403±0.02μM0.403\pm 0.02\,\mu M, indicating potent antiproliferative activity .

3. Mechanism of Action

The mechanism by which 2-Methyl-4-phenyloxazol-5(2H)-one exerts its effects involves modulation of enzyme activities and receptor functions. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Analgesic Activity : A study evaluated the analgesic effects of oxazole derivatives using the acetic acid-induced writhing test and hot plate test in mice. The results indicated that compounds similar to 2-Methyl-4-phenyloxazol-5(2H)-one exhibited significant analgesic effects, outperforming traditional analgesics like diclofenac .
  • Histopathological Assessment : In toxicity studies involving mice, histopathological assessments revealed no significant adverse effects on vital organs after administration of the compound at therapeutic doses, suggesting a favorable safety profile .

Ongoing Research

Current research continues to explore the full scope of biological activities associated with 2-Methyl-4-phenyloxazol-5(2H)-one. Investigations into its potential as an anti-inflammatory agent are particularly promising, with ongoing studies aimed at elucidating the precise mechanisms through which it modulates inflammatory pathways.

Q & A

Q. How do researchers design oxazolone derivatives for enhanced pharmacokinetic properties?

  • Methodological Answer : Introduce substituents at the 4-phenyl group to modulate lipophilicity (ClogP) and solubility. Use in silico tools like SwissADME to predict bioavailability. For example, fluorination at the para position may improve metabolic stability .

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